molecular formula C8H15NO B8614037 3-Oxa-1-azaspiro[4.5]decane CAS No. 176-86-3

3-Oxa-1-azaspiro[4.5]decane

Cat. No. B8614037
Key on ui cas rn: 176-86-3
M. Wt: 141.21 g/mol
InChI Key: NAKGKPCCHMYDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187436B2

Procedure details

To a 500 mL flask containing 1-amino-cyclohexylmethanol (135 g, 1.05 mol) and methanol (50 mL) is added methyl formcel (53 mL of 55% formaldehyde in methanol/water, 1.06 mol) dropwise over a 1 hour period. During the addition, the stirred solution is warmed gently from room temperature to 37° C. After the addition is completed, the mixture is allowed to stir overnight at room temperature. The clear, colorless reaction mixture is stripped on a rotary evaporator (50° C./29″ vacuum). The resulting oil is distilled under vacuum giving a clear, colorless, mobile liquid with a boiling point of 43° C./0.8 torr. A total of 123.4 g is collected (83% yield). A GC analysis indicates 95.6% purity.
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([CH2:8][OH:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH3:10]O.C=O>CO.O>[NH:1]1[C:2]2([CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)[CH2:8][O:9][CH2:10]1 |f:3.4|

Inputs

Step One
Name
Quantity
135 g
Type
reactant
Smiles
NC1(CCCCC1)CO
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
53 mL
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
the stirred solution is warmed gently from room temperature to 37° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The clear, colorless reaction mixture is stripped on a rotary evaporator (50° C./29″ vacuum)
DISTILLATION
Type
DISTILLATION
Details
The resulting oil is distilled under vacuum
CUSTOM
Type
CUSTOM
Details
giving a clear, colorless, mobile liquid with a boiling point of 43° C./0.8 torr
CUSTOM
Type
CUSTOM
Details
A total of 123.4 g is collected (83% yield)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1COCC12CCCCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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